molecular formula C14H10F3N3O2S B2704284 3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 625377-66-4

3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2704284
CAS No.: 625377-66-4
M. Wt: 341.31
InChI Key: ORAOURDJEJIRFN-UHFFFAOYSA-N
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Description

3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 625377-66-4) is a high-purity chemical building block designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This multifunctional scaffold integrates key structural features that are highly valued in the development of bioactive molecules: the 3-amino group serves as a hydrogen-bond donor and a handle for further functionalization; the 4-trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability and binding affinity to hydrophobic enzyme pockets ; and the 6-(5-methylfuran-2-yl) moiety provides a planar, electron-rich heteroaromatic system capable of facilitating π-π interactions with biological targets . Thieno[2,3-b]pyridine derivatives constitute a privileged class of compounds with a broad spectrum of reported biological activities. Related analogs have been identified as selective inhibitors of enzymes such as plasmodial glycogen synthase kinase-3 (PfGSK-3), bacterial histidine kinase, and heat shock protein Hsp90 . They have also been investigated as positive allosteric modulators of muscarinic acetylcholine receptors (M4) and possess significant antiproliferative activities against various human cancer cell lines . This compound's unique structure makes it a promising candidate for exploring new inhibitors and modulators in oncology, infectious diseases, and CNS disorders. It is supplied with a documented purity of 98% and is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2S/c1-5-2-3-8(22-5)7-4-6(14(15,16)17)9-10(18)11(12(19)21)23-13(9)20-7/h2-4H,18H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAOURDJEJIRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[2,3-b]pyridine core, an amino group, a trifluoromethyl group, and a furan moiety. The molecular formula is C12H10F3N3O2SC_{12}H_{10}F_3N_3O_2S, with a molecular weight of approximately 325.29 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular processes. Its structural components facilitate binding interactions that could lead to inhibition or modulation of these targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate it possesses inhibitory effects comparable to standard antibiotics.
  • Anticancer Properties : Initial investigations suggest potential anticancer activity, possibly through the induction of apoptosis in cancer cell lines.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription.

Antimicrobial Studies

A series of antimicrobial tests were conducted to assess the efficacy of the compound against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.03
Escherichia coli0.06
Streptococcus pneumoniae0.008

These results indicate that the compound is more effective than some commonly used antibiotics like ampicillin and streptomycin .

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induces significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM, suggesting moderate efficacy against these cancer types.

Enzyme Inhibition Studies

The compound was tested for its ability to inhibit DNA gyrase and topoisomerase IV, with IC50 values reported in the low micromolar range (0.0033 to 0.046 µg/mL). This indicates a strong potential for developing new antibacterial agents targeting these enzymes .

Case Studies

  • Case Study on Antibacterial Efficacy : A controlled study evaluated the effectiveness of the compound in treating bacterial infections in animal models. The results showed a significant reduction in bacterial load compared to untreated controls, supporting its potential use as an antibacterial agent.
  • Case Study on Cancer Cell Lines : Another study focused on the impact of the compound on apoptosis in cancer cell lines. Flow cytometry analysis indicated increased apoptosis rates when treated with the compound, highlighting its potential as an anticancer therapy.

Scientific Research Applications

Inhibition of Dimethylarginine Dimethylaminohydrolase 1

3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been identified as a small molecule inhibitor of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1). This enzyme plays a critical role in regulating nitric oxide levels in the body. Elevated nitric oxide production is associated with various diseases, including cancer and cardiovascular disorders. By inhibiting DDAH1, this compound may help mitigate the pathological effects of excessive nitric oxide production .

Anti-inflammatory Properties

Research indicates that compounds within the thienopyridine class exhibit anti-inflammatory properties by modulating immune responses. The mechanism of action involves interaction with enzymes or receptors involved in inflammatory pathways. Studies suggest that structural modifications can significantly impact both solubility and reactivity profiles, influencing biological activity against autoimmune diseases and cancers .

Cancer Research

Several studies have explored the anticancer potential of this compound:

  • In Vitro Studies : Research demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations lower than traditional chemotherapeutics like doxorubicin .
  • Mechanistic Insights : The inhibition of specific kinases associated with cancer proliferation has been identified as a potential mechanism through which this compound exerts its effects. By targeting these pathways, it may offer a novel approach to cancer therapy.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and analogs:

Compound Name / ID Position 6 Substituent Position 4 Substituent Carboxamide Substituent Key References
Target Compound 5-Methylfuran-2-yl CF₃ Unspecified (likely aryl)
3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-CF₃ analog (Compound 5, ) Thiophen-2-yl CF₃ 4-Chlorophenyl
3-Amino-4-(4-methoxyphenyl)-6-methyl analog (Compound 5, ) Methyl 4-Methoxyphenyl Ethoxycarbonyl
3-Amino-6-phenyl-4-CF₃ ethyl ester () Phenyl CF₃ Ethyl ester
3-Amino-4-(furan-2-yl)-6-CF₃ analog () CF₃ Furan-2-yl Unspecified

Key Observations :

  • Position 6 : The 5-methylfuran-2-yl group in the target compound distinguishes it from thiophene (e.g., ) or phenyl () analogs. Furan derivatives exhibit reduced lipophilicity compared to thiophene but may enhance metabolic stability .
  • Position 4 : The CF₃ group is conserved in many analogs (e.g., ), suggesting its critical role in electronic modulation and binding interactions.
  • Carboxamide Modifications : Substituents like 4-chlorophenyl () or 4-iodophenyl () improve solubility and target affinity via steric and electronic effects .

Comparative Yields :

  • Thiophene analogs (): 85–94% yields via similar methods.

Physicochemical Properties

Property Target Compound (Predicted) 3-Amino-N-(4-bromophenyl)-6-thiophen-2-yl analog () 3-Amino-6-phenyl ethyl ester ()
Melting Point ~240–260°C* 241.0–242.1°C Not reported
IR (cm⁻¹) 3460 (NH), 1730 (C=O), 1150 (C–F) 3463 (NH), 1731 (C=O), 1155 (C–F) 2220 (C≡N), 1735 (C=O)
Solubility Low (hydrophobic CF₃, furan) Moderate (polar thiophene) Low (ester group)

*Predicted based on structural analogs .

Q & A

Q. What are the established synthetic routes for 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, and what are their limitations?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves:

Thiophene ring formation : Reacting 5-methylfuran-2-carbaldehyde with a cyanoacetamide derivative under acidic conditions to form the thieno[2,3-b]pyridine core .

Trifluoromethyl introduction : Using trifluoromethylation agents (e.g., Togni’s reagent) in the presence of Cu(I) catalysts at 60–80°C .

Carboxamide functionalization : Coupling the intermediate with ammonia or amines via a carbodiimide-mediated reaction .
Limitations : Low yields (~30–40%) due to steric hindrance from the trifluoromethyl group and competing side reactions during furan substitution .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is required:
TechniqueKey DataReference
¹H/¹³C NMR Resonance peaks for NH₂ (δ 6.2–6.5 ppm), furan protons (δ 6.8–7.1 ppm), and CF₃ (δ 120–125 ppm in ¹³C) .
X-ray crystallography Confirms planarity of the thienopyridine core and dihedral angles between the furan and pyridine rings (typically 15–25°) .
HRMS Exact mass confirmation (e.g., [M+H]⁺ = 384.0825 for C₁₅H₁₂F₃N₃O₂S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the trifluoromethylation step?

  • Methodological Answer : Comparative studies suggest:
ConditionCatalystSolventTemp (°C)Yield (%)
Togni’s reagentCuIDMF8035
Umemoto’s reagentAgNO₃DCE6042
Photoredox catalysisIr(ppy)₃MeCNRT50*
*Under blue LED irradiation. Key factors include solvent polarity (DMF > DCE) and catalyst redox potential.

Q. How can contradictory bioactivity data (e.g., kinase inhibition vs. cytotoxicity) be resolved for this compound?

  • Methodological Answer : Contradictions arise from off-target effects or assay variability. Strategies include:
  • Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
  • Metabolic stability assays : Assess hepatic clearance (e.g., human liver microsomes) to rule out cytotoxicity from reactive metabolites .
  • Structural analogs : Compare activity of derivatives lacking the 5-methylfuran group (e.g., phenyl-substituted analogs show reduced cytotoxicity but retained kinase inhibition) .

Q. What computational methods are suitable for predicting the compound’s binding mode to ATP-binding pockets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are recommended:

Docking : Use the crystal structure of human CDK2 (PDB: 1H1S) as a template. The trifluoromethyl group shows hydrophobic interactions with Leu83 and Lys89 .

MD Simulations : Run 100 ns simulations in explicit solvent to assess stability of hydrogen bonds between the carboxamide and Asp86 .
Validation requires correlating computational ΔG values with experimental IC₅₀ data from kinase assays .

Q. How can regioselectivity challenges during furan substitution be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • Electron-deficient furans : Use Lewis acids (e.g., BF₃·Et₂O) to direct substitution to the C5 position .
  • Protecting groups : Temporarily block reactive sites (e.g., silyl protection of the amino group) to favor coupling at the C6 position .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves regioselectivity (85:15 C6:C4 ratio) .

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